
(14S)-14-Methylhexadec-8-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14S)-14-Methylhexadec-8-yn-1-ol: is a chemical compound characterized by its unique structure, which includes a methyl group at the 14th position of a hexadec-8-yn-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (14S)-14-Methylhexadec-8-yn-1-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a cyclization reaction under the influence of a Lewis acid, such as aluminum trichloride, to produce high-purity compounds . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(14S)-14-Methylhexadec-8-yn-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to produce corresponding alcohols or alkanes.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents in acidic or basic media, while reduction reactions may require the use of metal hydrides in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(14S)-14-Methylhexadec-8-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (14S)-14-Methylhexadec-8-yn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (14S)-14-Methylhexadec-8-yn-1-ol include:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 14S-hydroxy-hexadecanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of a methyl group at the 14th position and an alkyne functional group
Propriétés
Numéro CAS |
50837-13-3 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(14S)-14-methylhexadec-8-yn-1-ol |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-4,6,8-16H2,1-2H3/t17-/m0/s1 |
Clé InChI |
GGNPJEDYBWMUJF-KRWDZBQOSA-N |
SMILES isomérique |
CC[C@H](C)CCCCC#CCCCCCCCO |
SMILES canonique |
CCC(C)CCCCC#CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


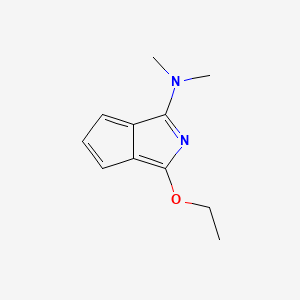
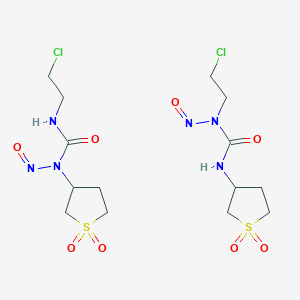

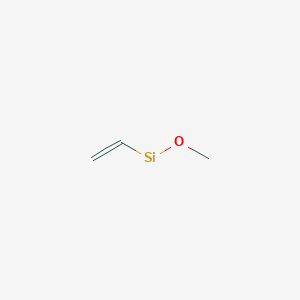

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)



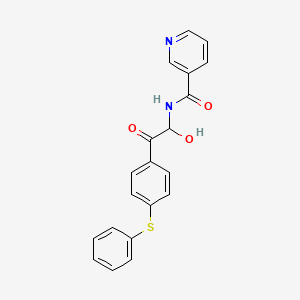

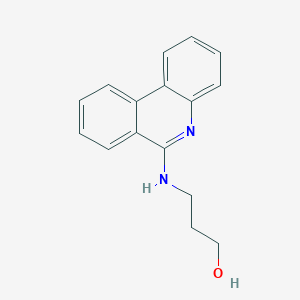
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

